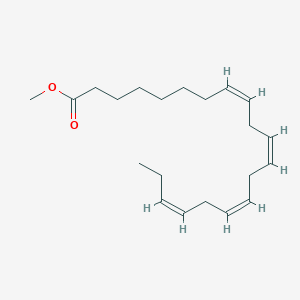

(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester

Übersicht

Beschreibung

The compound (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is a derivative of arachidonic acid, which is a polyunsaturated omega-6 fatty acid. It is an important biological precursor in the synthesis of various eicosanoids, which are signaling molecules that exert complex control over many bodily systems, primarily in inflammation or immunity, and as messengers in the central nervous system.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, a closely related molecule, has been achieved using acetylenic compounds as precursors. This synthesis pathway could potentially be adapted for the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester by including the appropriate steps to introduce the 17Z double bond and the methyl ester group .

Molecular Structure Analysis

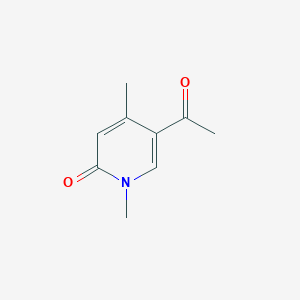

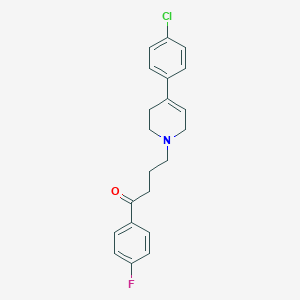

The structure of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester is characterized by the presence of four cis double bonds (Z configuration) at the 8, 11, 14, and 17 positions of the eicosatetraenoic acid chain. The presence of these double bonds is crucial for the biological activity of the molecule, as they are involved in the regulation of the molecule's interaction with enzymes and receptors .

Chemical Reactions Analysis

The chemical reactions involving eicosatetraenoic acid derivatives are typically enzymatic in nature. For example, arachidonic acid can be enzymatically converted into various prostaglandins, which are a class of eicosanoids. The synthesis of tritium-labelled arachidonic acid and its subsequent conversion into prostaglandins E2 and F2 alpha has been reported, which suggests that similar pathways could be explored for (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester are not detailed in the provided papers, it can be inferred that the molecule would exhibit properties typical of long-chain fatty acid esters. This includes a relatively low solubility in water, a tendency to form bilayers or micelles in aqueous solutions, and the potential for oxidation of the double bonds under certain conditions. The presence of the methyl ester group would likely increase its volatility and solubility in organic solvents compared to the free acid form.

Wissenschaftliche Forschungsanwendungen

Biochemical Synthesis and Elongation

Kuklev and Smith (2006) detailed a method for the chemical C2-elongation of polyunsaturated fatty acids, including the synthesis of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester from alpha-linolenic, stearidonic, and eicosapentaenoic acids. This process involves a series of steps including reduction, bromination, coupling, and acidic alcoholysis, yielding more than 60% on a gram scale with high purity, demonstrating its potential for biochemical investigations without further purification (Kuklev & Smith, 2006).

Role in Oxidation Processes

Manini et al. (2006) investigated the free radical oxidation of 15-(S)-hydroxyeicosatetraenoic acid with the Fenton reagent, identifying products that underline the complex oxidative pathways involving eicosatetraenoic acid derivatives. This research contributes to understanding the oxidative stability and potential pro-oxidant roles of polyunsaturated fatty acids and their derivatives (Manini et al., 2006).

Lipoxygenase Reaction and Metabolism

Ivanov et al. (2002) synthesized and tested racemic (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester as a substrate for lipoxygenases, finding it to be well oxygenated by soybean 15-lipoxygenase and recombinant human 5-lipoxygenase. This study highlights the compound's role in enzymatic reactions relevant to inflammation and other physiological processes (Ivanov et al., 2002).

Alternative Sources for Oxylipin Synthesis

Sanfilippo et al. (2019) used lyophilized extracts from soybean and oat flours as alternatives to purified oxygenases for synthesizing oxylipins from (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester. This approach offers advantages in enzyme stability and reproducibility, providing a novel method for the biocatalytic preparation of important bioactive lipids (Sanfilippo et al., 2019).

Mitochondrial Biosynthesis and Enzymatic Studies

Fox et al. (2000) discovered the mitochondrial biosynthesis of 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid in yeast, a process requiring CoASH, ATP, NAD+, and Mg2+. This finding adds a layer to our understanding of fatty acid metabolism in different biological systems and points to the diversity of metabolic pathways for eicosatetraenoic acids (Fox et al., 2000).

Eigenschaften

IUPAC Name |

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQGIWOBGITZPC-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694022 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Methyl Ester | |

CAS RN |

132712-70-0 | |

| Record name | omega-3 Arachidonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol](/img/structure/B146383.png)